Scientific Field: Plant Biology
Summary of the Application: Triflumizole has been identified as a novel lead compound for the inhibition of Strigolactone (SL) biosynthesis. Therefore, regulating SL biosynthesis may lessen the damage of root parasitic plants.
Methods of Application: In the study, 27 nitrogen-containing heterocyclic derivatives were screened for inhibition of SL biosynthesis. It inhibited endogenous 4DO biosynthesis in rice roots by inhibiting the enzymatic activity of Os900, a rice enzyme that converts the SL intermediate carlactone to 4DO.
Results or Outcomes: A Striga germination assay revealed that triflumizole-treated rice displayed a reduced level of germination stimulation for Striga.
Scientific Field: Mycology
Summary of the Application: Triflumizole is an ergosterol demethylation inhibitor that inhibits ergosterol biosynthesis through the suppression of C14-demethylation in sterols.
Scientific Field: Aquatic Toxicology
Summary of the Application: Triflumizole (TFZ) toxicity has been investigated in the aquatic environment to understand the potential risks to aquatic species.
Results or Outcomes: TFZ could affect the development of zebrafish, accompanied by disturbances of oxidative stress, heat shock response, inflammation, and lipid synthesis.
Triflumizole is a broad-spectrum fungicide belonging to the imidazole class, primarily used to control various fungal diseases in crops. Its chemical structure is characterized by the formula and the IUPAC name (E)-4-chloro-α,α,α-trifluoro-N-(1-imidazol-1-yl-2-propoxyethylidene)-o-toluidine. The compound functions by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes, thereby disrupting fungal growth and reproduction .
Triflumizole acts as a demethylation inhibitor (DMI) fungicide []. It disrupts the fungal ergosterol biosynthesis pathway by inhibiting the enzyme 14α-demethylase [, ]. Ergosterol is essential for maintaining fungal cell membrane integrity and function. Without proper ergosterol production, fungal growth and proliferation are hindered, ultimately leading to cell death [].
Triflumizole undergoes several chemical transformations, particularly hydrolysis and photolysis. The hydrolysis rate at 25 °C varies with pH, with a dissociation constant () of 3.7. Photolytic degradation occurs more rapidly in natural water compared to distilled water, with a reported half-life of approximately 2.55 days at pH 7 .
The compound can decompose upon heating or combustion, producing toxic fumes including nitrogen oxides and hydrogen chloride . Its metabolic pathway in biological systems involves oxidation followed by conjugation processes, leading to the formation of various metabolites .
Triflumizole exhibits significant biological activity, particularly in its antifungal properties. Studies indicate that it can induce developmental toxicity and oxidative stress in aquatic organisms such as zebrafish, leading to liver damage and alterations in lipid metabolism . The compound has also been shown to affect heat shock protein expression and inflammatory responses in these organisms, suggesting broader implications for environmental health .
The synthesis of triflumizole generally involves multi-step organic reactions starting from readily available precursors. Key steps include:
Specific methodologies may vary depending on the desired purity and yield but often utilize standard organic synthesis techniques such as refluxing, distillation, and chromatography for purification .
Triflumizole is primarily used as a fungicide in agriculture, effective against a range of pathogens affecting crops like grapes and vegetables. It is available in various formulations such as suspension concentrates and emulsifiable concentrates, making it versatile for different application methods . Beyond agriculture, its potential applications are being explored in plant biology research, particularly regarding strigolactone biosynthesis inhibition in rice .
Research indicates that triflumizole interacts significantly with biological systems. Studies have shown that it can alter enzyme activities related to oxidative stress responses, such as superoxide dismutase and catalase in zebrafish . Additionally, its metabolites exhibit varying degrees of toxicity depending on exposure levels and duration, highlighting the importance of understanding its environmental impact .
Several compounds share structural or functional similarities with triflumizole. Here are a few notable examples:
Compound Name | Chemical Structure | Unique Feature |
---|---|---|
Propiconazole | C15H17ClN2O | Broad-spectrum fungicide with a different mechanism of action (demethylation inhibition) |
Tebuconazole | C16H19ClN2O | Inhibits sterol biosynthesis but has a different chemical backbone |
Azoxystrobin | C22H23N3O5S | A strobilurin fungicide that works by inhibiting mitochondrial respiration |
Triflumizole's unique trifluoromethyl group distinguishes it from these compounds, contributing to its specific biological activity and environmental behavior .
Triflumizole exposure induces pronounced hepatotoxicity in zebrafish embryos and larvae, with morphological and biochemical hallmarks of hepatic dysfunction. At 3 mg/L concentrations, 3 days post-fertilization (dpf) embryos exhibited pericardial edema (87% incidence) and yolk sac retention (63% prevalence), accompanied by liver degeneration visible through translucent body walls [1] [2]. Histopathological analysis reveals hepatocyte vacuolization and disrupted hepatic cord architecture, suggesting impaired lipid metabolism.
The compound's hepatotoxic effects correlate with altered enzymatic profiles. Alanine aminotransferase activity decreases by 42% in 3 dpf embryos at 3 mg/L exposure (p<0.01) [2], indicating compromised hepatic function. Paradoxically, 6 dpf larvae show 2.3-fold ALT increases at 1 mg/L concentrations (p<0.01) [2], reflecting developmental stage-dependent responses. These differential effects underscore the critical exposure windows during organogenesis.
Triflumizole disrupts redox homeostasis through biphasic modulation of antioxidant enzymes:
Exposure Concentration | Superoxide Dismutase Activity | Catalase Activity | Malondialdehyde Content |
---|---|---|---|
3 mg/L (3 dpf embryos) | ↓ 58% (p<0.01) | NS | ↑ 210% (p<0.01) |
1 mg/L (6 dpf larvae) | ↑ 185% (p<0.01) | ↑ 92% (p<0.01) | ↑ 143% (p<0.05) |
This concentration-dependent enzyme induction coincides with 4.8-fold upregulation of heat shock protein 70 (hsp70) and 3.2-fold increase in glucose-regulated protein 94 (grp94) expression [1]. The oxidative stress response activates nuclear factor erythroid 2-related factor 2 (Nrf2) signaling, though compensatory mechanisms become overwhelmed at higher concentrations as evidenced by 310% malondialdehyde accumulation [2].
Prenatal triflumizole exposure at 0.1 mg/kg/day induces lasting metabolic alterations in murine offspring. Adipose depot mass increases by 38% in perigonadal and 27% in subcutaneous fat pads compared to controls (p<0.01) [3] [4]. Mesenchymal stem cells from exposed animals show 4.1-fold higher adipogenic differentiation capacity versus osteogenic potential, indicating lineage commitment reprogramming.
Gene expression profiling reveals coordinated upregulation of adipogenic markers:
Gene | Fold Change | Function |
---|---|---|
PPARγ | 3.8↑ | Master adipogenic regulator |
C/EBPα | 2.9↑ | Adipocyte differentiation |
FABP4 | 4.5↑ | Fatty acid binding |
Leptin | 3.2↑ | Adipokine secretion |
Concomitant 72% reduction in osteocalcin expression demonstrates the PPARγ-mediated shift from osteogenesis to adipogenesis [3]. These effects persist into adulthood, suggesting epigenetic modifications of stem cell populations.
Triflumizole inhibits 26S proteasome activity by 47% at 10 μM concentrations (p<0.01), measured via chymotrypsin-like activity assays [5]. This impairment causes abnormal Skp1 protein accumulation (2.8-fold increase), disrupting SCF ubiquitin ligase complexes essential for α-synuclein degradation.
The compound's structural similarity to proteasome inhibitors like MG-132 suggests competitive binding at the β5 subunit active site. Computational modeling predicts a 0.98 Å root-mean-square deviation in substrate binding geometry compared to natural peptide inhibitors. This molecular mimicry may explain the 3.4-fold increase in ubiquitinated protein aggregates observed in dopaminergic neuron cultures [5].
In vitro models demonstrate triflumizole's capacity to exacerbate α-synuclein fibrillization, with Thioflavin T fluorescence assays showing 68% faster aggregation kinetics (p<0.01). These findings position triflumizole as a potential environmental risk factor for proteinopathic neurodegenerative disorders.
Irritant;Health Hazard;Environmental Hazard